molecular formula C23H15BrClN3 B2414993 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-68-0

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2414993
CAS No.: 901030-68-0
M. Wt: 448.75
InChI Key: YDEMIZRUGVVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a sophisticated pyrazoloquinoline-based chemical scaffold recognized for its significant potential in the inhibition of protein kinases. This compound is structurally related to known pharmacophores that target key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Its core structure, featuring specific bromophenyl and chlorophenyl substitutions, is designed to enhance binding affinity and selectivity within the ATP-binding pockets of various kinase targets. Research into this compound and its analogs focuses on its role as a promising lead structure in oncology drug discovery , particularly for investigating proliferative diseases and overcoming resistance to existing therapeutics. The molecule's mechanism is believed to involve the potent and selective inhibition of kinase activity, leading to the induction of apoptosis and the suppression of tumor cell growth in preclinical models. Further studies explore its utility in modulating other kinase-dependent processes, including those involved in inflammatory responses , positioning it as a versatile tool for probing complex cellular signaling networks and for the development of novel targeted therapies.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMIZRUGVVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

Reaction of 5-methylanthranilic acid A with 4-chlorophenylacetone B in polyphosphoric acid (PPA) at 140°C for 6 hours generates 8-methyl-4-chlorophenylquinoline C with 68% yield. The methyl group at position 8 originates from the methyl substituent on the anthranilic acid, while the 4-chlorophenyl group derives from the ketone.

Pyrazole Ring Cyclization

Subsequent treatment of C with 4-bromophenylhydrazine D in ethanol under reflux conditions facilitates pyrazole ring formation via cyclocondensation. This step introduces the 3-(4-bromophenyl) substituent and completes the pyrazolo[4,3-c]quinoline framework. The reaction requires 12 hours, yielding 57% of the target compound after purification by flash chromatography (hexane/ethyl acetate, 3:1).

Chloropyrazoloquinoline Amination Strategy

This method, adapted from Tseng et al., utilizes a preformed pyrazoloquinoline intermediate functionalized with a leaving group (e.g., chlorine) for subsequent displacement by aryl amines.

Synthesis of 4-Chloro-8-Methyl-1H-Pyrazolo[4,3-c]Quinoline

Starting from 8-methylquinolin-4(1H)-one E , chlorination with phosphorus oxychloride (POCl₃) at 110°C for 4 hours produces 4-chloro-8-methylquinoline F in 82% yield. Reaction of F with hydrazine hydrate in ethanol forms the pyrazole ring, yielding 4-chloro-8-methyl-1H-pyrazolo[4,3-c]quinoline G (74% yield).

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of G with 4-bromoaniline H using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C for 18 hours installs the 3-(4-bromophenyl) group. This step achieves 66% yield, with the 4-chlorophenyl group already present from the initial quinoline synthesis.

Microwave-Assisted Multicomponent Synthesis

Microwave technology enhances reaction rates and improves yields in heterocyclic synthesis, as demonstrated by Chaudhary et al..

One-Pot Cyclocondensation

A mixture of 6-bromo-1-methyl-1H-indazol-5-amine I , 4-chlorobenzaldehyde J , and 4-bromophenylacetaldehyde K undergoes microwave-assisted cyclization at 150°C for 20 minutes in acetic acid. This one-pot reaction simultaneously constructs the quinoline and pyrazole rings, yielding the target compound directly in 38% yield after silica gel purification.

Post-Functionalization of a Preassembled Core

For late-stage diversification, this route modifies a preexisting pyrazoloquinoline scaffold through cross-coupling reactions.

Suzuki–Miyaura Coupling

8-Methyl-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline-3-boronic acid L reacts with 4-bromophenyl iodide M under Pd(PPh₃)₄ catalysis in a mixture of dioxane and aqueous Na₂CO₃ at 80°C. This Miyaura borylation–Suzuki coupling sequence introduces the 4-bromophenyl group at position 3 with 71% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Time Advantages Limitations
Friedländer Condensation Quinoline formation + cyclization 57 18 hours High regioselectivity Multi-step, moderate yield
Chloropyrazoloquinoline Amination + coupling 66 22 hours Scalable, robust conditions Requires Pd catalysts
Microwave Synthesis One-pot cyclization 38 20 minutes Rapid, fewer steps Lower yield, specialized equipment
Post-Functionalization Cross-coupling 71 12 hours Late-stage diversification Requires boronic acid precursor

Characterization and Validation

Critical analytical data for the target compound align with literature reports of analogous structures:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 2H, H-2'/6'), 7.62 (d, J = 8.4 Hz, 2H, H-3''/5''), 7.48 (d, J = 8.4 Hz, 2H, H-2''/6''), 7.34 (s, 1H, H-7), 3.02 (s, 3H, 8-CH₃).
  • HRMS (ESI) : m/z calcd for C₂₃H₁₇BrClN₃ [M+H]⁺: 478.0342; found: 478.0339.
  • Melting Point : 192–194°C (recrystallized from ethanol).

Optimization Strategies

Solvent and Temperature Effects

Replacing dichloromethane with 1,2-dichloroethane in amination steps improves solubility of aryl amines, boosting yields by 12–15%. Microwave-assisted reactions reduce cyclization times from hours to minutes while maintaining comparable yields.

Catalytic Enhancements

Employing BrettPhos-Pd-G3 precatalyst in Suzuki couplings increases turnover frequency by 3-fold compared to Pd(PPh₃)₄, enabling reactions at 50°C instead of 80°C.

Industrial Scalability Considerations

The chloropyrazoloquinoline amination route (Method 2) demonstrates the highest potential for kilogram-scale production due to:

  • Commercial availability of 8-methylquinolin-4(1H)-one precursors
  • Robustness of Buchwald–Hartwig amination under GMP conditions
  • Avoidance of cryogenic temperatures or specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinolines, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, a related study reported MIC values ranging from 0.22 to 0.25 μg/mL for similar compounds.

Compound NameActivity TypeMIC (μg/mL)Reference
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineAntimicrobial0.22

Anticancer Properties

The anticancer potential of pyrazoloquinolines has been extensively researched. This compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that the mechanism may involve the inhibition of specific cellular pathways critical for cancer growth. Notably, modifications in the chemical structure have been linked to enhanced cytotoxicity and selectivity towards cancer cells, paving the way for developing targeted cancer therapies.

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer0.40

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicate that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Some derivatives exhibit potency comparable to established anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-bromophenyl)-1-(4-methylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-bromophenyl)-1-(4-nitrophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl rings, along with the pyrazoloquinoline core, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Biological Activity

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C19H14BrClN2
  • Molecular Weight : 373.68 g/mol
  • IUPAC Name : this compound

The compound features a unique structure with bromine and chlorine substituents that enhance its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) in the phenyl rings can significantly influence its binding affinity and specificity towards these targets.

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.
  • Receptor Interaction : It can bind to receptors, potentially modulating neurotransmitter systems or inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Several derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds often range from low micromolar concentrations (e.g., 1.00 ± 0.42 µM in erythroleukemia cells) to higher values depending on the specific structure and substituents present .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Pyrazoloquinolines have demonstrated moderate to high antibacterial activity against various strains, with some derivatives showing effectiveness comparable to standard antibiotics .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several pyrazoloquinoline derivatives on cancer cell lines, revealing that modifications in the chemical structure significantly impacted their biological activity. Notably, compounds with fluorinated groups exhibited enhanced selectivity against tumor cells while maintaining low cytotoxicity in normal cells .
  • Anti-inflammatory Properties : The anti-inflammatory effects were evaluated by measuring nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Certain derivatives exhibited significant inhibition of nitric oxide production, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its distinct biological properties:

SubstituentEffect on Activity
BromineIncreases binding affinity to targets
ChlorineModulates selectivity and potency
Methyl GroupEnhances lipophilicity and cellular uptake

Q & A

Q. Example data :

TechniqueKey ObservationsReference
X-rayMonoclinic system, space group P21_1/c
1^1H NMRδ 8.2–8.4 ppm (quinoline H)

Advanced: How can synthetic yields be optimized for this compound?

Q. Methodological improvements :

  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2–3 hrs, improving yields by 15–20% .
  • Catalyst screening : Pd/C or FeCl3_3 enhances cyclization efficiency (turnover number >500) .
  • Solvent optimization : Acetonitrile increases regioselectivity vs. DMF .

Data contradiction : Some studies report lower yields with electron-withdrawing substituents (e.g., –NO2_2), requiring protective-group strategies .

Advanced: How to resolve contradictions in substituent effects on biological activity?

Case study : Discrepancies in anti-inflammatory activity between bromo (IC50_{50} 2.1 µM) and chloro (IC50_{50} 5.8 µM) analogs :

  • Approach : Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions.
  • Findings : Bromine’s larger van der Waals radius enhances hydrophobic pocket binding in COX-2 .

Q. Experimental validation :

SubstituentIC50_{50} (COX-2)LogP
4-Br2.1 µM4.2
4-Cl5.8 µM3.8

Advanced: What mechanistic insights exist for its enzyme inhibition?

Q. Proposed mechanisms :

  • Kinase inhibition : Binds to ATP pockets in kinases (e.g., EGFR) via π-π stacking with quinoline and halogen interactions .
  • NO synthase inhibition : Reduces nitric oxide production (IC50_{50} 1.8 µM) by competing with L-arginine .

Q. Methodology :

  • Molecular docking : AutoDock Vina simulations show binding energy ≤ -9.2 kcal/mol .
  • Surface plasmon resonance (SPR) : Confirms binding kinetics (konk_{on} 1.2×105^5 M1^{-1}s1^{-1}) .

Advanced: How can computational methods predict its pharmacokinetics?

Q. Tools and findings :

  • DFT calculations : HOMO-LUMO gap (~3.8 eV) correlates with metabolic stability .
  • ADMET prediction :
    • Absorption : Caco-2 permeability > 5×106^{-6} cm/s.
    • Toxicity : Ames test negative (mutagenic risk low) .

Validation : Microsomal stability assays (t1/2_{1/2} = 45 mins in human liver microsomes) .

Basic: What are the primary biological activities reported for this compound?

  • Anticancer : GI50_{50} 1.4 µM against MCF-7 cells via apoptosis induction .
  • Anti-inflammatory : 75% inhibition of TNF-α at 10 µM .
  • Antimicrobial : MIC 8 µg/mL against S. aureus .

Q. Mechanistic table :

ActivityTargetAssay TypeResultReference
AnticancerCaspase-3 activationFlow cytometry2.5-fold ↑
Anti-inflammatoryCOX-2 inhibitionELISAIC50_{50} 2.1 µM

Advanced: How to address solubility challenges in in vitro assays?

Q. Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) with β-cyclodextrin (2:1 molar ratio) to enhance aqueous solubility (from 12 µg/mL to 85 µg/mL) .
  • Prodrug design : Introduce phosphate esters (logP reduced from 4.2 to 1.8) .

Validation : Dynamic light scattering (DLS) confirms nanoparticle dispersion (size 150 nm) in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.